Commercial Purity Advantage: 98% Assay by GC/T Compared to Unsubstituted Phenyl Hydantoin at 95–97%
When sourcing bulk materials for SAR campaigns, the 4-bromophenyl derivative is commercially available at 98% purity (GC/T) . In contrast, the closest unsubstituted 1-phenylimidazolidine-2,4-dione (CAS 15414-78-5) is typically supplied at 95–97% purity across multiple vendors . This difference of 1–3% absolute purity represents a significant reduction in total impurities, which is critical for minimizing side reactions during subsequent derivatization or for ensuring reproducible bioassay results .
| Evidence Dimension | Commercial Purity (as supplied) |
|---|---|
| Target Compound Data | 98% (GC/T) – Fluorochem F829436; 98% (LC) – Leyan 1768068 |
| Comparator Or Baseline | 1-Phenylimidazolidine-2,4-dione: 97% (Chemscene CS-0245600); 97% (Leyan 1316270); 95% (CymitQuimica) |
| Quantified Difference | +1–3% absolute purity advantage for the 4-bromophenyl derivative |
| Conditions | Vendor-supplied specifications; analytical methods stated as GC, HPLC, or equivalent. |
Why This Matters
Higher starting purity reduces the risk of confounding impurities in medicinal chemistry campaigns and minimizes the need for purification steps before use in sensitive catalytic reactions or cell-based assays.
